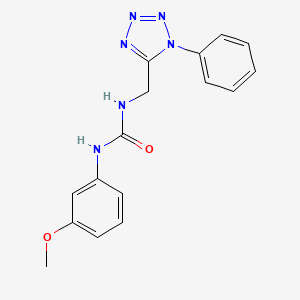
1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as MPTU, is a synthetic compound that has been studied for its potential therapeutic applications. MPTU has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively in scientific research.
Applications De Recherche Scientifique
Anion Tuning in Hydrogel Formation
Research by Lloyd and Steed (2011) illustrates how the rheology, morphology, and gelation of low molecular weight hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can be tuned by the identity of anions. This study suggests potential applications of similar urea derivatives in developing hydrogels with customizable physical properties for use in drug delivery systems, tissue engineering, and as biomaterials (Lloyd & Steed, 2011).
Enzyme Inhibition and Anticancer Activity
A study conducted by Mustafa, Perveen, and Khan (2014) on the synthesis of urea derivatives revealed that compounds such as N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed promising enzyme inhibition and in vitro anticancer activity. This highlights the potential of urea derivatives in the development of new therapeutic agents targeting specific enzymes or cancer cells (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optical Properties
Shettigar et al. (2006) explored the nonlinear optical properties of bis-chalcone derivatives, finding significant second harmonic generation efficiencies and hyperpolarizabilities. These findings suggest that certain urea derivatives could be explored for their potential in optical technologies, such as in the development of new materials for photonic and electro-optic applications (Shettigar et al., 2006).
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the corrosion inhibition efficiency of urea derivatives on mild steel in hydrochloric acid, revealing that compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea exhibit good performance. This indicates the utility of urea derivatives in protecting metals from corrosion, particularly in industrial applications (Bahrami & Hosseini, 2012).
Directed Lithiation
Smith, El‐Hiti, and Alshammari (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, leading to the formation of substituted products. This research outlines the potential of urea derivatives in synthetic chemistry, particularly in facilitating the synthesis of complex organic molecules through selective lithiation strategies (Smith, El‐Hiti, & Alshammari, 2013).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-24-14-9-5-6-12(10-14)18-16(23)17-11-15-19-20-21-22(15)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,17,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRADAUSDDLLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
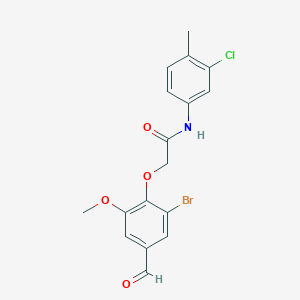

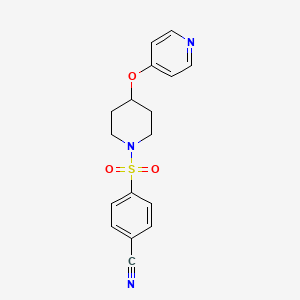
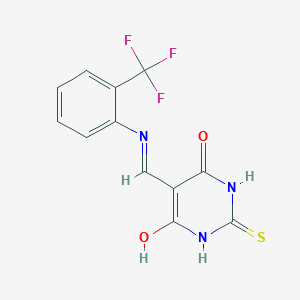
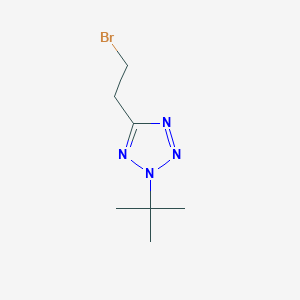
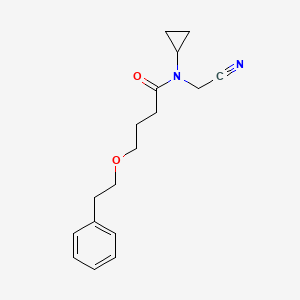
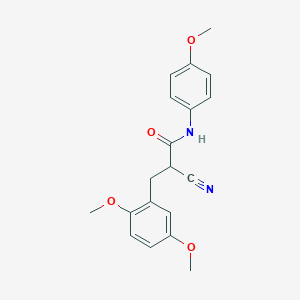
![2-Methylspiro[indole-3,4'-piperidine]](/img/structure/B2398685.png)

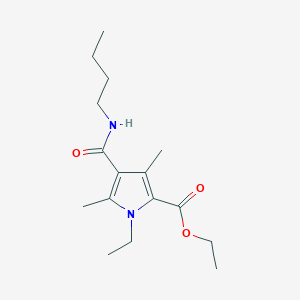

![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)